![molecular formula C20H30O2 B12525133 5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one CAS No. 651726-61-3](/img/structure/B12525133.png)
5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one is an organic compound with the molecular formula C20H28O2 It is characterized by a hydroxy group attached to a phenylmethyl group, which is further connected to a tridecenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and tridecenone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium or platinum may be used.
Reaction Steps: The reaction proceeds through a series of steps, including esterification, reduction, and hydrolysis, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylmethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethyl derivatives.
Aplicaciones Científicas De Investigación
5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as oxidative stress response, inflammation, or cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one: shares similarities with other hydroxyphenyl derivatives and tridecenone compounds.
Examples: this compound, this compound, and this compound.
Uniqueness
Structural Features: The unique combination of a hydroxyphenyl group with a tridecenone backbone sets it apart from other compounds.
Reactivity: Its specific reactivity profile, including the types of reactions it undergoes and the conditions required, distinguishes it from similar compounds.
Propiedades
Número CAS |
651726-61-3 |
|---|---|
Fórmula molecular |
C20H30O2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
5-[hydroxy(phenyl)methyl]tridec-6-en-4-one |
InChI |
InChI=1S/C20H30O2/c1-3-5-6-7-8-12-16-18(19(21)13-4-2)20(22)17-14-10-9-11-15-17/h9-12,14-16,18,20,22H,3-8,13H2,1-2H3 |
Clave InChI |
JYXAGLOJJYLOFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC(C(C1=CC=CC=C1)O)C(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



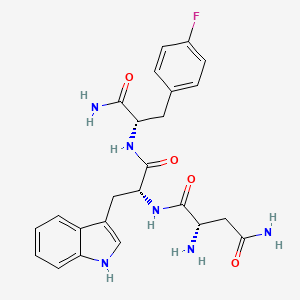
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
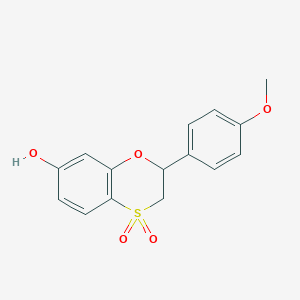
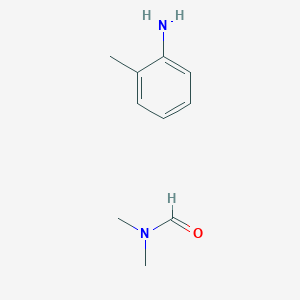

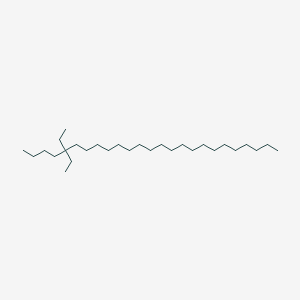
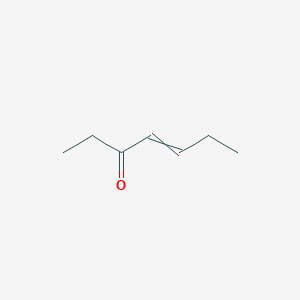
![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
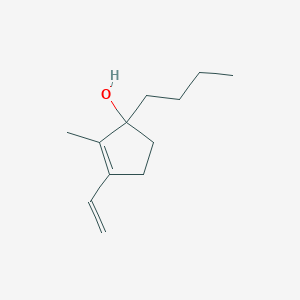
![2-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxopentanal](/img/structure/B12525112.png)
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzenesulfonic acid](/img/structure/B12525120.png)
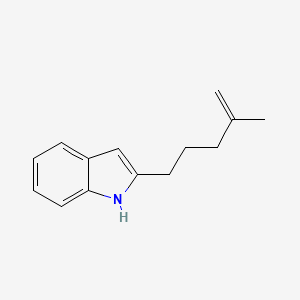
![Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-](/img/structure/B12525127.png)
